molecular formula C11H21NO B13188467 4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol

4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol

Cat. No.: B13188467
M. Wt: 183.29 g/mol
InChI Key: GIXDWTOAXFMUAO-UHFFFAOYSA-N
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Description

4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol is a complex organic compound with the molecular formula C11H21NO. This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol typically involves multi-step organic reactions. One common method involves the initial formation of the bicyclic structure, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures that the reaction conditions are maintained consistently, leading to efficient production. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol exerts its effects involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance the specificity of these interactions.

Comparison with Similar Compounds

Similar Compounds

    Norbornanol: Another bicyclic compound with a hydroxyl group.

    Norbornyl alcohol: Similar structure but lacks the amino group.

    2-Norbornanol: A stereoisomer with different spatial arrangement.

Uniqueness

4-Amino-2-{bicyclo[221]heptan-2-yl}butan-2-ol is unique due to the presence of both an amino and a hydroxyl group in a bicyclic structure

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-amino-2-(2-bicyclo[2.2.1]heptanyl)butan-2-ol

InChI

InChI=1S/C11H21NO/c1-11(13,4-5-12)10-7-8-2-3-9(10)6-8/h8-10,13H,2-7,12H2,1H3

InChI Key

GIXDWTOAXFMUAO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1CC2CCC1C2)O

Origin of Product

United States

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